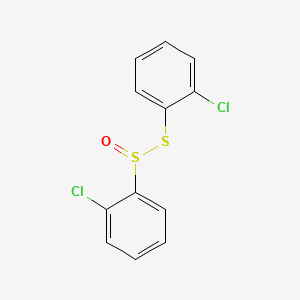
5-(Bromomethyl)-2,4-dichloro-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2,4-dichloro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, dichloro, and methyl substituents on a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2,4-dichloro-3-methylpyridine typically involves the bromination of 2,4-dichloro-3-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2,4-dichloro-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove halogen substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of 2,4-dichloro-3-methylpyridine-5-carboxylic acid.
Reduction: Formation of 2,4-dichloro-3-methylpyridine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Bromomethyl)-2,4-dichloro-3-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes .
Medicine
Although not a drug itself, this compound can be used in the synthesis of medicinal compounds. Its derivatives may possess antimicrobial, antifungal, or anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also used in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2,4-dichloro-3-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The dichloro and methyl substituents can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-2,4-dichloro-3-methylpyridine
- 5-(Hydroxymethyl)-2,4-dichloro-3-methylpyridine
- 5-(Iodomethyl)-2,4-dichloro-3-methylpyridine
Uniqueness
5-(Bromomethyl)-2,4-dichloro-3-methylpyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H6BrCl2N |
|---|---|
Peso molecular |
254.94 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2,4-dichloro-3-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-6(9)5(2-8)3-11-7(4)10/h3H,2H2,1H3 |
Clave InChI |
FCKXMGIKDJVGIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1Cl)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13670159.png)

![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)


![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)



![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)



![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
